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molecular formula C7H14N2O3 B8506173 (3-Isopropyl-1-methylureido)acetic acid

(3-Isopropyl-1-methylureido)acetic acid

Cat. No. B8506173
M. Wt: 174.20 g/mol
InChI Key: ZFQARABCLRPYPB-UHFFFAOYSA-N
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Patent
US06518293B2

Procedure details

To a solution of 4 g of sodium hydroxide in 75 ml of water was added 10 g of sarcosine portionwise. The solution was cooled and treated with 11.5 ml of isopropyl isocyanate. After 2 h, the reaction mixture was washed with diethyl ether and the aqueous phase acidified with concentrated HCl to
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH:3]([CH2:5][C:6]([OH:8])=[O:7])[CH3:4].[CH:9]([N:12]=[C:13]=[O:14])([CH3:11])[CH3:10]>O>[CH:9]([NH:12][C:13](=[O:14])[N:3]([CH2:5][C:6]([OH:8])=[O:7])[CH3:4])([CH3:11])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
N(C)CC(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
C(C)(C)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
WASH
Type
WASH
Details
the reaction mixture was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The product was extracted twice with ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)NC(N(C)CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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